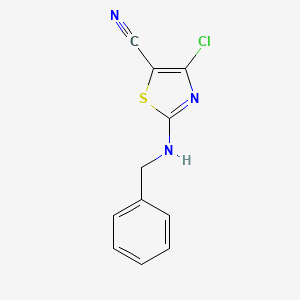

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde . The synthesis of a thiazole ring is often achieved through the reaction of α-haloketones and thioamides .Molecular Structure Analysis

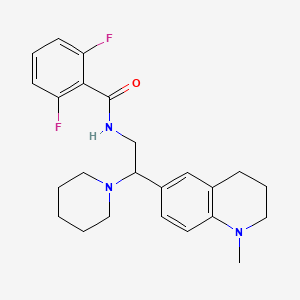

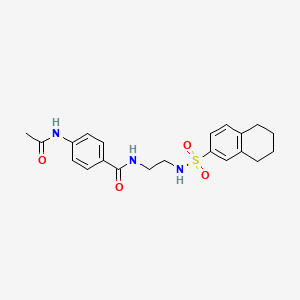

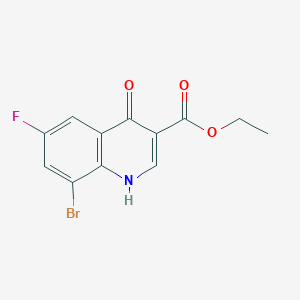

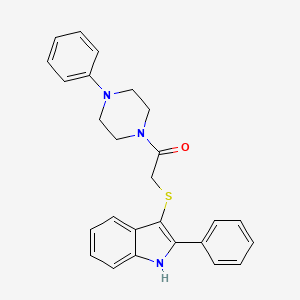

The molecular structure of benzylamine consists of a benzyl group (a benzene ring attached to a CH2 group) and an amine functional group (NH2) . Thiazole is a five-membered ring with sulfur and nitrogen atoms. The exact structure of “2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Benzylamines can undergo a variety of reactions, including N-alkylation with alcohols, C-N coupling with aliphatic halides, and N-monoalkylation of amides with alcohols . The specific reactions that “this compound” would undergo depend on the conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzylamine, it is a colorless liquid with a weak, ammonia-like odor . It is miscible with water and has a boiling point of 185 °C . The properties of “this compound” would need to be determined experimentally.Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : Innovative one-pot synthesis methods have been developed for creating derivatives of thiazole, demonstrating the compound's versatility in organic synthesis. For example, a one-pot synthesis approach for 2-amino- or 2-(arylamino) thiazoles highlights the efficiency of generating thiazole derivatives, which are crucial in various chemical synthesis applications (Moriarty et al., 1992).

Conversion and Derivative Formation : Research on converting benzo-2,1,3-thiadiazoles to chloro-dioxobenzo-thiadiazole derivatives underscores the chemical reactivity and potential for creating novel compounds with unique properties (Belen'kaya et al., 1988).

Green Synthesis Approaches : Efforts to develop environmentally friendly synthesis methods have led to the discovery of iron-catalyzed, microwave-promoted one-pot synthesis techniques for benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions. This represents a significant advancement in green chemistry and sustainable practices in chemical synthesis (Balwe et al., 2016).

Applications Beyond Synthesis

Material Science and Corrosion Inhibition : Derivatives of thiazole have been studied for their potential as corrosion inhibitors, which is critical in material science for enhancing the durability and lifespan of metals. Research in this area has led to the synthesis of new compounds that show promising results in protecting metals against corrosion, demonstrating the practical applications of these derivatives in industrial settings (Kalia et al., 2020).

Biological Activity and Antitumor Potential : The synthesis of 2-acylamino, 2-aroylamino, and ethoxycarbonyl imino-1,3,4-thiadiazoles as antitumor agents represents a crucial application in medicinal chemistry. These compounds have been evaluated for their in vitro antitumor activities, indicating the potential for developing new therapeutic agents based on thiazole derivatives (Sancak et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

2-(benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c12-10-9(6-13)16-11(15-10)14-7-8-4-2-1-3-5-8/h1-5H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPNERFBUSGKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)

![methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2828331.png)